Product packaging for Dicyclohexyl phthalate(Cat. No.:CAS No. 84-61-7)

Dicyclohexyl phthalate

Cat. No.: B1670489
CAS No.: 84-61-7
M. Wt: 330.4 g/mol
InChI Key: VOWAEIGWURALJQ-UHFFFAOYSA-N
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Description

Dicyclohexyl Phthalate (DCHP), with the CAS Registry Number 84-61-7, is a solid chemical compound appearing as a white powder to crystal at room temperature. It has a molecular formula of C₂₀H₂₆O₄ and a molecular weight of 330.42 g/mol. It is characterized by a melting point between 62.0 and 67.0 °C and is insoluble in water . This compound is primarily employed as a plasticizer in industrial applications to increase the flexibility, durability, and processability of plastics, especially flexible polyvinyl chloride (PVC). Its use is critical in the production of materials like cables, flooring, and coatings. DCHP is valued for its low volatility and high thermal stability, which ensures performance under extreme temperatures and mechanical stress, making it suitable for demanding applications in the construction and automotive sectors . In a research context, DCHP serves as a vital substance in toxicological and environmental health studies. As a phthalate ester, it is an endocrine-disrupting chemical of significant concern. Research indicates that exposure to phthalates like DCHP is associated with reproductive disorders in both males and females, including potential effects on fertility, hormonal balance, and developmental processes . Mechanistic studies show that phthalates can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, modify the release of pivotal hormones, and disrupt intracellular signaling pathways by interacting with nuclear receptors . Furthermore, investigations into its behavior in biological systems reveal that DCHP and its metabolite, mono-cyclohexyl phthalate (MCHP), can bind spontaneously to human serum albumin (HSA), the primary protein in blood plasma, with DCHP exhibiting a stronger binding affinity. This interaction is a key area of study for understanding the compound's distribution, metabolism, and potential toxicity in the body . Hazard Statements: H360 - May damage fertility or the unborn child; H317 - May cause an allergic skin reaction; H335 - May cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4<br>C20H26O4<br>C6H4(CO2C6H11)2 B1670489 Dicyclohexyl phthalate CAS No. 84-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
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InChI Key

VOWAEIGWURALJQ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3
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Molecular Formula

C20H26O4, Array
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DSSTOX Substance ID

DTXSID5025021
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Molecular Weight

330.4 g/mol
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Physical Description

Dicyclohexyl phthalate is a white granular solid with an aromatic odor. Water insoluble. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley], WHITE CRYSTALLINE POWDER.
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Boiling Point

392 to 455 °F at 4 mmHg (NTP, 1992), BP: 224 °C at 4 mm Hg, at 0.5kPa: 222-228 °C
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Flash Point

405 °F (NTP, 1992), 180-190 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 4.0 mg/L at 24 °C., Slightly soluble in chloroform; soluble in ethanol, diethyl ether, Soluble in most organic solvents, SOL IN LINSEED & CASTOR OILS, Solubility in water: none
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Density

1.383 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.383 g/cu cm at 20 °C, 1.4 g/cm³
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Vapor Pressure

0.1 mmHg at 302 °F (NTP, 1992), 0.00000087 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, 8.69X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Color/Form

White granular solid, White, crystalline solid, Prisms from alcohol

CAS No.

84-61-7
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Melting Point

144 to 149 °F (NTP, 1992), 66 °C
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Environmental Occurrence and Exposure Dynamics of Dicyclohexyl Phthalate

Ubiquitous Presence of Dicyclohexyl Phthalate (B1215562) in Environmental Compartments

DCHP's persistence and mobility in the environment have led to its detection in the atmosphere, water bodies, soil, and a range of consumer products and waste materials. epa.gov

Atmospheric and Indoor Environmental Presence of Dicyclohexyl Phthalate

Once released into the air, DCHP has the tendency to attach to dust particles, which can then be deposited on land or into water. epa.gov This characteristic contributes to its presence in both outdoor and indoor environments.

Indoor environments, in particular, can have elevated concentrations of DCHP. The compound can be released from various products over time and adhere to dust particles. epa.gov Studies have detected DCHP in indoor air and dust samples. For instance, a study in the Tokyo Metropolitan area quantified the median concentration of this compound in indoor air to be 0.07 microg/m(3). nih.gov Similarly, research in Norwegian indoor environments also identified the presence of DCHP in particulate matter. rsc.org

Indoor dust serves as a significant reservoir for DCHP. A study conducted in Kuwait on phthalates in indoor dust routinely detected this compound (DcHP) among other phthalates. nih.gov Another study focusing on dust from male and female dormitories found DCHP to be one of the most abundant phthalates. researchgate.net

Aquatic and Sediment Occurrence of this compound

When DCHP is released into water during its manufacturing or use in products, a substantial portion of it ends up in the sediment at the bottom of lakes and rivers. epa.gov Due to their chemical properties, most phthalate esters, including DCHP, that enter the water environment have very low volatility and can readily migrate into various water bodies. frontiersin.org

Several studies have documented the presence of DCHP in aquatic ecosystems. A 2021 survey in Washington State detected DCHP in one marine sediment sample at a concentration of 66.5 ug/kg dw. wa.gov Research in the Bohai and Yellow seas in China also identified DCHP in sediment samples, with a median concentration of 0.01 ng/g. nih.gov In India, DCHP has been detected in rivers, with concentrations ranging from 0.015 to 58.3 µg/L in the Vellar and Thamiraparani rivers. mdpi.com

The concentrations of phthalates, including DCHP, are generally found to be higher in sediment than in the water column. mdpi.commdpi.com This is attributed to the tendency of these compounds to sorb to organic matter in sediments. frontiersin.org

Table 1: Detection of this compound (DCHP) in Aquatic Environments

Location Matrix Concentration
Washington State, USA wa.gov Marine Sediment 66.5 ug/kg dw
Bohai and Yellow Seas, China nih.gov Sediment Median: 0.01 ng/g
Vellar and Thamiraparani Rivers, India mdpi.com Water 0.015 - 58.3 µg/L

Terrestrial and Soil Contamination by this compound

DCHP can contaminate terrestrial environments through various pathways, including atmospheric deposition and the application of contaminated materials to land. epa.gov Studies have shown its presence in both agricultural and residential soils.

In a study of soils from an electronic waste-polluted region in South China, DCHP was identified as one of the dominant phthalates. nih.gov Another investigation in the same region found DCHP in residential and agricultural soils, with its presence linked to polyvinyl chloride used in electrical and electronic equipment. nih.gov

Research in Shandong Peninsula, East China, detected this compound in 5.7-8.2% of soil samples from Weifang, an area known for large-scale vegetable production. researchgate.net Furthermore, a study on soil affected by certain inputs reported the occurrence of this compound at a concentration of 1.66 mg kg−1 dw. publish.csiro.au

Presence of this compound in Consumer Products and Waste Streams

DCHP is utilized as a plasticizer in a variety of consumer and industrial products. wa.gov Its uses include adhesives, paints, coatings, and as a stabilizing agent in industrial applications. useforesight.io It is also incorporated into materials for food wrappers and food and pharmaceutical labels. lanxess.com

The presence of DCHP in these products leads to its entry into waste streams. epa.gov Landfills, as the final disposal sites for a large proportion of plastic waste, can act as reservoirs for plasticizers like DCHP. publish.csiro.aunih.gov Leaching from these landfills can potentially contaminate the surrounding environment. publish.csiro.au Studies have also indicated that plastic express packaging bags could be a critical source of phthalates, with the potential for leaching into the environment. researchgate.net

Human Exposure Pathways to this compound

Human exposure to DCHP can occur through several pathways, with inhalation being a significant route, particularly in occupational settings.

Inhalation Exposure to this compound

Inhalation of DCHP can occur through breathing in contaminated air or dust. healthvermont.gov In occupational settings where DCHP is produced or used, workers may be exposed through the inhalation of aerosols. nih.gov The U.S. Environmental Protection Agency (EPA) has identified that worker exposure to DCHP, especially through inhalation, can occur during the manufacturing and processing of adhesives, paints, and coatings, and its use as a stabilizing agent in industrial applications. useforesight.io

While DCHP is a solid at room temperature with low vapor pressure, inhalation exposure to its vapor is considered low under normal conditions. epa.gov However, the risk of inhalation exposure increases in scenarios where DCHP is applied via spray or roll application methods, or is handled as a dry powder or at elevated temperatures. epa.gov In indoor environments, DCHP can be released from products and adhere to dust particles, which can then be inhaled. epa.gov

Biomonitoring of this compound and its Metabolites in Biological Matrices

Biomonitoring plays a crucial role in assessing human exposure to this compound (DCHP) by measuring the parent compound or its metabolites in biological samples. nih.gov After exposure, DCHP is metabolized in the body, and its metabolites are excreted, primarily in urine. nih.gov The primary metabolite of DCHP is monocyclohexyl phthalate (MCHP). cpsc.govnih.gov

Quantification of this compound Metabolites in Human Biological Samples (e.g., Urine, Serum)

The quantification of this compound (DCHP) metabolites in human biological samples, particularly urine, is the most common method for assessing exposure to this compound. nih.gov Urine is the preferred matrix for biomonitoring studies of phthalates because their metabolites are typically found in higher concentrations in urine compared to other matrices like blood or milk. nih.gov

The primary metabolite of DCHP is monocyclohexyl phthalate (MCHP). nih.govcanada.ca Various analytical methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed to measure MCHP and other phthalate metabolites in urine. researchgate.net

Studies have reported varying detection frequencies and concentrations of MCHP in human urine. For instance, the National Health and Nutrition Examination Survey (NHANES) in the U.S. has included MCHP in its biomonitoring of phthalate exposure. nih.gov In the 1999-2000 NHANES, MCHP was infrequently detected, suggesting lower exposure to DCHP compared to other phthalates. nih.gov Similarly, a German environmental survey (GerES V, 2014-2017) found DCHP metabolites in only 6% of urine samples from children and adolescents. d-nb.info

The following table summarizes the detection of MCHP in selected biomonitoring studies:

Detection of Monocyclohexyl Phthalate (MCHP) in Human Urine
Study (Year) Population Detection Frequency
NHANES (1999-2000) U.S. Population (≥6 years) Infrequently detected
GerES V (2014-2017) German Children & Adolescents (3-17 years) 6%

While serum can also be used for biomonitoring, urine is more commonly utilized for assessing phthalate exposure due to the rapid metabolism and excretion of these compounds. nih.gov

Population-Specific this compound Exposure Levels and Trends

Biomonitoring studies have provided insights into this compound (DCHP) exposure levels across different populations and over time, although data for DCHP is less extensive compared to other phthalates. The primary metabolite measured is monocyclohexyl phthalate (MCHP). nih.gov

Data from the U.S. National Health and Nutrition Examination Survey (NHANES) indicates that exposure to DCHP in the general population is relatively low. In the 1999-2000 NHANES, MCHP was infrequently detected in the urine of participants aged 6 and older. nih.gov This suggests that widespread exposure to DCHP was not as prevalent as exposure to other phthalates like diethyl phthalate (DEP) or dibutyl phthalate (DBP). nih.govcdc.gov Later NHANES cycles continued to show low incidence and levels of DCHP metabolites, and testing for it was discontinued (B1498344) after 2010. cpsc.gov

A study in Germany (GerES V, 2014–2017) also found low exposure levels, with DCHP metabolites detected in only 6% of urine samples from children and adolescents. d-nb.info

The following table presents data on MCHP levels from a U.S. population study:

Urinary Monocyclohexyl Phthalate (MCHP) Concentrations in the U.S. Population (NHANES 1999-2000)
50th Percentile (µg/L) 90th Percentile (µg/L)
MCHP Below Limit of Detection 0.400

Source: CDC, 2005 as cited in a 2011 toxicity review. researchgate.net

Biomonitoring Data Integration in Exposure Assessment

Biomonitoring data, which involves measuring chemicals or their metabolites in human tissues and fluids, is a critical component of assessing exposure to substances like this compound (DCHP). nih.gov By quantifying metabolites such as monocyclohexyl phthalate (MCHP) in urine, researchers can gain a more direct understanding of the internal dose of DCHP within a population. nih.govnih.gov

This approach integrates all routes of exposure—ingestion, inhalation, and dermal contact—into a single measurement, providing a more comprehensive picture of total exposure than estimates based solely on environmental or product concentrations. nih.govcdc.gov For instance, while DCHP is used in various consumer products and can be present in food and dust, biomonitoring data from large-scale surveys like the U.S. National Health and Nutrition Examination Survey (NHANES) has indicated that the actual internal exposure to DCHP in the general population is relatively low. nih.govcdc.gov

The integration of biomonitoring data helps to:

Establish baseline exposure levels: National surveys like NHANES provide reference ranges for phthalate metabolite concentrations in the general population. nih.gov

Identify highly exposed populations: While general population exposure to DCHP may be low, specific occupational groups could have higher exposures that biomonitoring can identify. lanxess.com

Track exposure trends over time: Although NHANES stopped monitoring for DCHP metabolites after 2010 due to low detection rates, for other phthalates, these surveys have shown shifts in exposure levels, often in response to regulatory changes or alterations in chemical use. cpsc.govnih.gov

The U.S. Environmental Protection Agency (EPA) considers biomonitoring data in its risk evaluations for chemicals like DCHP, as it provides valuable information on actual human exposures. epa.govepa.gov

Toxicological Profiles and Health Impact of Dicyclohexyl Phthalate

Reproductive and Developmental Toxicity of Dicyclohexyl Phthalate (B1215562)

Dicyclohexyl phthalate (DCHP) has been identified as a significant reproductive and developmental toxicant. Exposure to DCHP, particularly during critical prenatal and postnatal periods, can lead to a range of adverse outcomes affecting the reproductive systems of both males and females.

In utero and early life exposure to DCHP has been shown to have detrimental effects on the development and function of the male reproductive system. Studies in animal models have demonstrated that prenatal exposure to DCHP can lead to genotoxic effects on testicular cells, including DNA damage and increased apoptosis (programmed cell death) in prepubertal, pubertal, and adult testicular cells. nih.govresearchgate.net This suggests a long-lasting impact on testicular health from in utero exposure.

Furthermore, DCHP exposure is associated with histological changes in the testes, such as atrophic and amorphous seminiferous tubules, the presence of spermatogenic cell debris, and vacuolization of Sertoli cells. nih.gov These structural abnormalities can impair sperm production and quality. Indeed, an increase in the percentage of abnormal sperm has been observed following DCHP exposure. nih.gov

The mechanisms underlying these effects are linked to the anti-androgenic properties of DCHP, meaning it can interfere with the action of male hormones like testosterone (B1683101). nih.gov This interference can disrupt the normal development of androgen-dependent tissues.

Interactive Data Table: Effects of this compound on Male Reproductive Parameters in Rats

Parameter Observation Reference
Testicular Cell Genotoxicity Increased DNA damage and apoptosis in testicular cells at all developmental stages after in utero exposure. nih.govresearchgate.net
Seminiferous Tubule Diameter Significantly lower in treatment groups. nih.gov
Testicular Histopathology Atrophic and amorphous tubules, spermatogenic cell debris, apoptotic cells, adherent tubules, Sertoli cell vacuolization. nih.gov
Sperm Abnormality Increased percentage of abnormal sperm. nih.gov
Testosterone Levels Decreased in prepubertal and pubertal rats. nih.gov

Research indicates that phthalates, including DCHP, can negatively impact the female reproductive system by targeting the ovaries. nih.govnih.gov These chemicals are known to disrupt folliculogenesis (the maturation of ovarian follicles) and steroidogenesis (the production of steroid hormones). nih.govnih.gov Exposure to certain phthalates has been shown to alter ovarian and oocyte development, affect specific types of follicles, and interfere with the functionality of both follicles and the corpus luteum. nih.gov

Specifically, phthalate exposure has been linked to the inhibition of antral follicle growth and the induction of atresia (the breakdown of ovarian follicles). nih.gov These disruptions can lead to adverse reproductive outcomes such as premature ovarian failure, anovulation (lack of ovulation), and infertility. nih.govnih.gov

Exposure to DCHP during the perinatal and postnatal periods can lead to observable adverse developmental outcomes. One of the key markers of disrupted androgen action during fetal development is the anogenital distance (AGD), which is the distance between the anus and the genitals. dtu.dkspringermedizin.de In males, a shorter AGD is considered a sensitive indicator of reduced fetal androgen exposure. dtu.dkmssm.edumdpi.comnih.gov

Studies have shown that prenatal exposure to certain phthalates is associated with a shorter AGD in male offspring. dtu.dkspringermedizin.de This finding is consistent across numerous animal toxicity studies and has raised concerns about the potential for these chemicals to feminize male newborns. dtu.dk The reduction in AGD is a dose-dependent effect and is a hallmark of the "phthalate syndrome". dtu.dk

Beyond the reproductive tract, prenatal and postnatal exposure to phthalates has been associated with a range of other developmental issues, including neurodevelopmental problems. researchgate.netnih.gov Some studies have linked maternal exposure to phthalates with poorer psychomotor development, lower IQ, attention and hyperactivity problems, and poorer social communication in children. researchgate.net

"Phthalate syndrome" is a term used to describe a collection of reproductive malformations observed in male laboratory animals exposed to certain phthalates during fetal development. nih.gov These malformations are a direct result of the anti-androgenic activity of these chemicals, which leads to reduced testosterone production and subsequent disruption of the development of androgen-dependent tissues. nih.govnih.gov

The key features of phthalate syndrome include:

Hypospadias (abnormal opening of the urethra)

Cryptorchidism (undescended testes)

A shortened anogenital distance (AGD) dtu.dknih.gov

Testicular, epididymal, and prostate abnormalities nih.gov

DCHP is among the phthalates that have been shown to contribute to these anti-androgenic effects and the manifestation of phthalate syndrome-like characteristics in animal studies. nih.govnih.gov The syndrome highlights the critical window of susceptibility during fetal life when exposure to endocrine-disrupting chemicals like DCHP can have permanent and severe consequences on male reproductive health.

Endocrine Disruption by this compound

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. nih.govresearchgate.netnih.gov EDCs can mimic or block the action of natural hormones, disrupt their production, or alter their transport and metabolism. nih.gov Phthalates, in general, are known to exert their effects through various mechanisms, including interactions with nuclear receptors and modulation of intracellular signaling pathways. nih.gov

DCHP and other phthalates can significantly impact hormone levels, particularly those involved in reproduction and development. The primary mechanism of action for the reproductive toxicity of many phthalates is the suppression of fetal testicular testosterone synthesis. tandfonline.comepa.govfrontiersin.org This leads to a cascade of adverse effects on the development of male reproductive organs.

Studies have shown that exposure to DCHP can lead to decreased testosterone levels in prepubertal and pubertal male rats. nih.gov In females, phthalates can disrupt the production of estradiol (B170435) and progesterone. nih.gov

The disruption of steroidogenesis by phthalates involves interference with key enzymes and regulatory proteins. For instance, some phthalates have been shown to affect the expression of genes involved in cholesterol transport and steroid synthesis, such as the steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes. nih.govbac-lac.gc.ca

Furthermore, phthalates can influence signaling pathways that regulate hormone production. For example, some studies suggest that phthalates can affect the cAMP and ERK1/2 signaling pathways, which are involved in follicle-stimulating hormone (FSH)-stimulated steroidogenesis in granulosa cells. nih.gov Phthalates may also interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating genes involved in lipid metabolism and steroidogenesis. nih.gov

Interactive Data Table: Mechanisms of Endocrine Disruption by Phthalates

Mechanism Effect Affected Hormones/Pathways Reference
Anti-androgenic Activity Inhibition of testosterone synthesis and action. Testosterone nih.govnih.govfrontiersin.org
Disruption of Steroidogenesis Altered expression of steroidogenic enzymes and regulatory proteins (e.g., StAR, P450scc). Testosterone, Estradiol, Progesterone nih.govnih.govnih.govbac-lac.gc.ca
Interference with Signaling Pathways Modulation of cAMP, ERK1/2, and PPAR signaling. FSH-stimulated steroidogenesis, Lipid metabolism nih.govnih.gov
Genotoxicity Induction of DNA damage and apoptosis in testicular cells. Not directly hormonal, but affects hormone-producing tissue. nih.govresearchgate.net

Receptor-Mediated Endocrine Modulations by this compound

This compound (DCHP) exerts significant endocrine-modulating effects by interacting with several nuclear receptors. Research has identified DCHP as a potent and selective agonist for the Pregnane (B1235032) X Receptor (PXR), a key regulator of xenobiotic metabolism. nih.govnih.govnih.gov Studies using cell-based assays and mouse models have shown that DCHP activates human PXR (hPXR) and mouse PXR (mPXR), with effective concentrations for half-maximal activation (EC50) reported at 8.7 μM for hPXR and 5.9 μM for mPXR. nih.gov This activation of PXR is a critical molecular initiating event for many of DCHP's downstream toxicological effects. nih.govnih.gov

In addition to its effects on PXR, DCHP has been identified as an antagonist of the Glucocorticoid Receptor (GR). nih.govproquest.com In vitro studies demonstrated that DCHP does not have agonistic properties on GR but exerts antagonistic activity in a dose-dependent manner. nih.govproquest.com It was found to antagonize dexamethasone (B1670325) (DEX)-induced GR nuclear translocation and suppress the expression of glucocorticoid-responsive genes at both the mRNA and protein levels. nih.govproquest.com

Furthermore, DCHP demonstrates anti-estrogenic properties. It has been shown to inhibit the activities of both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). nih.gov In human breast cancer cell lines, DCHP inhibited ERα and ERβ activities that were stimulated by 17β-estradiol. nih.gov The compound was also found to enhance the transcriptional activity of PPARα:RXRα, which in turn promotes the transcription of downstream target genes. nih.gov

ReceptorEffect of DCHPKey Research FindingReference
Pregnane X Receptor (PXR)Potent AgonistActivates intestinal PXR, leading to downstream metabolic changes. nih.govnih.govnih.gov
Glucocorticoid Receptor (GR)AntagonistAntagonizes dexamethasone-induced GR nuclear translocation and suppresses target gene expression. nih.govproquest.com
Estrogen Receptor α (ERα)Antagonist (Anti-estrogenic)Inhibits 17β-estradiol-stimulated ERα activity. nih.gov
Estrogen Receptor β (ERβ)Antagonist (Anti-estrogenic)Inhibits 17β-estradiol-stimulated ERβ activity. nih.gov
PPARα:RXRαEnhanced Transcriptional ActivityPromotes the transcription of downstream target gene NDRG1. nih.gov

Hepatic and Renal Toxicity of this compound

Exposure to this compound has been shown to induce significant hepatotoxicity, characterized by changes in both liver mass and tissue structure. nih.govcpsc.gov In-utero exposure in rat models resulted in increased relative and absolute liver weights. nih.govnih.gov

Histopathological examinations of liver tissue from DCHP-treated rats have revealed multiple lesions indicative of liver damage. nih.govnih.gov These alterations include vascular and cellular damage. nih.govnih.gov Specific findings reported in the literature encompass congestion, sinusoidal dilatation, and the infiltration of inflammatory cells. nih.govnih.gov At the cellular level, damage to hepatocytes has been observed, including the presence of cells with pyknotic nuclei, lysis of hepatocytes, and the degeneration of the hepatic parenchyma. nih.govnih.gov Phthalate exposure, in general, is linked to a range of hepatic issues, including apoptosis, fibrosis, and altered hepatocyte morphology, which contribute to liver toxicity. nih.gov

ParameterObserved Effect of DCHP ExposureReference
Liver WeightIncreased absolute and relative liver weights. nih.govnih.gov
Vascular ChangesCongestion and sinusoidal dilatation. nih.govnih.gov
Inflammatory ResponseInflammatory cell infiltration. nih.govnih.gov
Hepatocyte DamageCells with pyknotic nuclei, lysis of hepatocytes. nih.govnih.gov
Parenchymal ChangesDegeneration of hepatic parenchyma. nih.govnih.gov

The kidneys are another target organ for this compound toxicity. cpsc.gov Studies have reported that exposure to DCHP can lead to an increase in both absolute and relative kidney weight. canada.ca Accompanying the changes in organ weight are notable histopathological alterations within the kidney tissue. cpsc.govcanada.ca While some early reports described these changes as unspecified, they were consistently observed in animal studies. cpsc.gov Research indicates that phthalates can induce oxidative stress and apoptosis in the kidney, which ultimately leads to these histopathological changes. nih.gov

Metabolic and Cardiovascular Implications of this compound Exposure

This compound significantly disrupts lipid and cholesterol metabolism, primarily through its activation of the Pregnane X Receptor (PXR). nih.govnih.gov DCHP has been identified as a potent PXR agonist that leads to higher plasma cholesterol levels in animal models. nih.govresearchgate.net The mechanism for this hyperlipidemia involves the activation of PXR in the intestine. nih.govnih.gov This activation stimulates the expression of intestinal genes that are responsible for lipogenesis (the formation of fat). nih.govnih.gov

The metabolic disruptions caused by this compound exposure are directly linked to an increased risk of cardiovascular disease (CVD). nih.govhindustantimes.com The activation of PXR by DCHP is a key pathway, as PXR is known to have pro-atherogenic effects. nih.govnih.gov

A primary risk factor induced by DCHP is hypercholesterolemia, or elevated plasma cholesterol levels. nih.govresearchgate.net This condition is a well-established contributor to the development of atherosclerosis and other cardiovascular ailments. nih.govescholarship.org

In addition to raising cholesterol, DCHP exposure has been shown to increase the levels of circulating ceramides (B1148491) in a PXR-dependent manner. nih.govnih.govresearchgate.net Ceramides are a class of waxy lipid molecules that have been identified as novel predictors for cardiovascular disease risk in humans. nih.govhindustantimes.com The combined effect of inducing high cholesterol and elevating circulating ceramides indicates that DCHP exposure contributes significantly to the pathogenesis of cardiovascular diseases. nih.govnih.gov

Risk FactorEffect of DCHP ExposureUnderlying MechanismReference
HypercholesterolemiaLeads to higher plasma cholesterol levels.Activation of intestinal PXR, stimulating genes for lipogenesis. nih.govresearchgate.nethindustantimes.com
Elevated Circulating CeramidesIncreases levels of ceramides, which are lipid molecules associated with CVD.PXR-dependent stimulation of ceramide synthesis. nih.govnih.govresearchgate.net
PXR ActivationActivates a nuclear receptor with known pro-atherogenic effects.DCHP acts as a potent PXR agonist. nih.govnih.gov

Other Systemic Toxicities and Health Concerns Related to this compound

Phthalates, as a class of chemicals, are recognized for their potential to disrupt the endocrine system, and emerging evidence suggests they may also exert immunotoxic effects. nih.gov The mechanisms by which phthalates may affect the immune system are multifaceted, potentially involving the regulation of immune gene expression, interference with immune signaling pathways, and an increase in reactive oxygen species (ROS). nih.gov

While research specifically on this compound (DCHP) is limited in this domain, studies on other widely used phthalates, such as Di-2-Ethylhexyl Phthalate (DEHP), provide insight into the potential immunological perturbations this class of compounds may cause. For instance, studies in mice have shown that DEHP exposure can lead to a reduction in the absolute number of peripheral white blood cells, including lymphocytes, monocytes, and neutrophils. nih.gov Furthermore, single-cell RNA sequencing analyses of mouse spleen tissue have indicated that DEHP exposure reduces inflammatory signaling. nih.gov These findings suggest that certain phthalates can act as environmental immune disruptors, potentially undermining the immune system and exacerbating acute infections. nih.gov Other research has indicated that DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), can have varied immunotoxic effects in mammalian species, including the inhibition of B cell proliferation and a reduction in antibody response. researchgate.net In vitro studies have also suggested that DEHP may have an adverse impact on the function of human plasmacytoid dendritic cells. frontiersin.org

Table 1: Summary of Research on Immunological Effects of Phthalates
Phthalate CompoundStudy Model/SystemObserved Immunological EffectPotential Mechanism
Phthalates (General)Review of multiple organismsGeneral immunotoxicity. nih.govRegulation of immune gene expression, increased ROS, interference with immune signaling. nih.gov
Di-2-Ethylhexyl Phthalate (DEHP)MiceReduced peripheral white blood cells (lymphocytes, monocytes, neutrophils); reduced inflammatory signaling. nih.govIdentified as an environmental immune disruptor. nih.gov
Di-2-Ethylhexyl Phthalate (DEHP)Human plasmacytoid dendritic cells (in vitro)Altered cell function. frontiersin.orgAdverse impact on innate immune responses. frontiersin.org
Di-2-Ethylhexyl Phthalate (DEHP) and Mono-(2-ethylhexyl) phthalate (MEHP)Rainbow trout immune tissues (in vitro)Inhibited B cell proliferation; reduced IgM-secreting cells. researchgate.netModification of normal B cell activation pathways. researchgate.net

Evidence suggests that exposure to certain phthalates during critical developmental periods can impair brain development and may increase the risk for learning, attention, and behavioral disorders. nih.govnih.gov The central nervous system is particularly sensitive to environmental stressors during the prenatal and early postnatal periods. ssph-journal.org Phthalates are hypothesized to interfere with key neurodevelopmental processes such as neuronal proliferation, migration, and differentiation. ssph-journal.org

Specific research on this compound has demonstrated its potential for neurotoxicity. A study in rats found that DCHP exposure caused hyperactivity, which was associated with an impairment of tyrosine hydroxylase immunoreactivity in the brain. dntb.gov.ua Tyrosine hydroxylase is a critical enzyme in the synthesis of the neurotransmitter dopamine, which plays a significant role in behavior and motor control.

Broader studies on other phthalates, primarily DEHP, align with these findings and indicate a range of potential neurotoxic effects. Animal studies have consistently observed hyperactivity, anxiety, depressive behaviors, and cognitive impairments in learning and memory following perinatal exposure to DEHP. nih.gov The proposed mechanisms for phthalate-induced neurotoxicity are diverse and include the generation of oxidative stress, induction of apoptosis (cell death), and disruption of endocrine pathways, such as the hypothalamic-pituitary-gonadal axis, which are crucial for neurodevelopment. researchgate.netsemanticscholar.orgresearchgate.net Epidemiological studies have found associations between prenatal phthalate exposure and adverse neurodevelopmental outcomes in children, including symptoms related to attention-deficit/hyperactivity disorder (ADHD), cognitive deficits, and impaired social communication. nih.govresearchgate.net

Table 2: Summary of Research on Neurological Effects of Phthalates
Phthalate CompoundStudy Model/SystemObserved Neurological EffectPotential Mechanism
This compound (DCHP)RatHyperactivity. dntb.gov.uaImpairment of tyrosine hydroxylase immunoreactivity. dntb.gov.ua
Di-2-Ethylhexyl Phthalate (DEHP)Animal models (general)Hyperactivity, anxiety, depressive behaviors, cognitive impairments. nih.govDisruption of the hypothalamic–pituitary–gonadal axis. nih.gov
Phthalates (General)Human (epidemiological studies)Associated with ADHD, behavioral problems, lower IQ, poorer psychomotor development. nih.govresearchgate.netInducing oxidative stress, DNA damage, apoptosis; interference with neuroendocrine systems. ssph-journal.org
Di-2-Ethylhexyl Phthalate (DEHP)MiceInflammation in the cerebral cortex, increased oxidative stress response. researchgate.netGeneration of reactive oxygen species (ROS). researchgate.net

An association between phthalate exposure and the prevalence of allergic diseases has been reported in numerous studies. nih.gov For this compound specifically, toxicological data indicates that it may cause an allergic skin reaction. tcichemicals.comlgcstandards.comchemos.de

Research into other phthalates provides a broader context for how these compounds might contribute to allergic conditions. Epidemiological studies have linked exposure to phthalates in indoor dust with an increased risk of asthma, rhinitis, and eczema in children. nih.gov For example, higher concentrations of di(2-ethylhexyl) phthalate (DEHP) in house dust have been significantly associated with doctor-diagnosed asthma. nih.gov Similarly, butyl benzyl (B1604629) phthalate (BBzP) concentrations in dust have been linked to rhinitis and atopic dermatitis. nih.govnih.govnih.gov Phthalates may act as adjuvants, substances that can enhance the immune response to an allergen. researchgate.net

Experimental studies support these epidemiological findings. In mouse models, DEHP has been shown to enhance atopic dermatitis-like skin lesions when administered with a mite allergen. nih.govresearchgate.net These effects were observed at doses significantly lower than those associated with other toxicological endpoints. nih.govresearchgate.net Furthermore, studies suggest that DEHP promotes allergic lung inflammation, in part by altering the differentiation of dendritic cells, which are critical for initiating immune responses. frontiersin.org The exposure to certain phthalates has been shown to be associated with immune dysregulation by triggering both Type 2 (T2) and non-T2 inflammatory responses, which are implicated in allergic diseases. nih.gov

Table 3: Summary of Research on Phthalates' Association with Allergies and Asthma
Phthalate CompoundAllergic ConditionStudy Model/PopulationKey Finding
This compound (DCHP)Allergic skin reactionToxicological dataClassified as a potential skin sensitizer. tcichemicals.comlgcstandards.comchemos.de
Di-2-Ethylhexyl Phthalate (DEHP)AsthmaChildren (case-control study)Higher concentrations in house dust associated with increased asthma risk. nih.govnih.gov
Butyl benzyl phthalate (BBzP)Rhinitis, Eczema/Atopic DermatitisChildren (case-control study)Higher concentrations in house dust associated with rhinitis and eczema. nih.govnih.gov
Di-2-Ethylhexyl Phthalate (DEHP)Atopic DermatitisMiceEnhanced atopic dermatitis-like skin lesions in the presence of an allergen. nih.govresearchgate.net
Di-2-Ethylhexyl Phthalate (DEHP)Allergic lung inflammationMicePromoted allergic inflammation by altering dendritic cell differentiation. frontiersin.org
Di-n-butyl phthalate (DnBP) and DEHPImmune dysregulationChildren (cohort study)Associated with triggering both T2 and non-T2 inflammatory responses. nih.gov

Molecular and Cellular Mechanisms of Dicyclohexyl Phthalate Action

Nuclear Receptor Modulation by Dicyclohexyl Phthalate (B1215562)

DCHP has been identified as a significant modulator of nuclear receptors, which are key transcriptional regulators for a host of physiological processes. Its ability to bind to and activate or inhibit these receptors is a primary mechanism of its endocrine-disrupting activity.

Dicyclohexyl phthalate is a potent agonist of the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor, regulating the metabolism of foreign substances. mdpi.comdntb.gov.uanih.gov The activation of PXR by DCHP is not merely a detoxification response; it has been linked to significant downstream effects, particularly concerning lipid homeostasis and cardiovascular health. nih.govnih.gov

Studies using various models, including cell-based assays and PXR-humanized mice, have demonstrated that DCHP-mediated PXR activation can lead to hyperlipidemia. nih.govnih.gov This occurs through the stimulation of intestinal genes responsible for lipogenesis and ceramide synthesis. nih.gov For instance, chronic exposure to DCHP has been shown to increase atherosclerotic lesions in LDL receptor-deficient mice, an effect that is not observed in mice with a myeloid-specific PXR deficiency. mdpi.comescholarship.org This suggests that PXR activation within macrophages is a key step in this process. mdpi.comescholarship.org The mechanism involves the PXR-dependent upregulation of the scavenger receptor CD36 in macrophages, which increases lipid uptake and promotes the formation of foam cells, a critical component of atherosclerotic plaques. mdpi.comescholarship.org These findings establish a clear mechanistic link between DCHP exposure, PXR activation, and pro-atherogenic effects. nih.gov

DCHP and its primary metabolite, monocyclohexyl phthalate (MCHP), have been shown to interact with the human glucocorticoid receptor (hGR), a key regulator of metabolism and adipocyte differentiation. tandfonline.comfigshare.com Molecular docking analyses indicate that both DCHP and MCHP can efficiently bind to the active site of the hGR. tandfonline.comfigshare.com This interaction is significant as GR activation is a critical step in adipogenesis, the process of forming fat cells. nih.gov

Studies have demonstrated that DCHP can act as a GR agonist, promoting adipogenesis in 3T3-L1 preadipocyte cell lines. nih.gov In experiments, DCHP was shown to stimulate GR activity and, in the presence of a weak differentiation cocktail, increase lipid accumulation and the expression of adipocyte-specific proteins. nih.gov These proadipogenic effects were observed even at very low, picomolar concentrations, suggesting that DCHP can synergize with other agents to promote fat cell differentiation through GR activation. nih.gov However, other studies have also identified DCHP as a potential GR antagonist. In HeLa cells, DCHP displayed antagonistic activity in a dose-responsive manner, suppressing gene expression induced by the potent GR agonist dexamethasone (B1670325). nih.gov These seemingly contradictory findings suggest that DCHP's effect on the GR may be cell-type specific or dependent on the presence of other signaling molecules.

Binding Affinities to Human Glucocorticoid Receptor (hGR)

CompoundBinding Affinity (kcal/mol)Reference
Dexamethasone (DEX)-10.2 tandfonline.comfigshare.com
This compound (DCHP)-7.87 tandfonline.comfigshare.com
Monocyclohexyl phthalate (MCHP)-6.24 tandfonline.comfigshare.com

Interactions of this compound and its Metabolites with Biomolecules

Beyond nuclear receptors, DCHP and its metabolites can bind to other essential biomolecules, notably serum albumin, which can influence their transport, bioavailability, and impact on protein structure.

DCHP and its metabolite MCHP can spontaneously bind to Human Serum Albumin (HSA), the most abundant protein in blood plasma. nih.gov Spectroscopic and molecular docking techniques have shown that both compounds form complexes with HSA, primarily occupying binding site I. nih.gov The binding affinity of DCHP to HSA is significantly higher than that of its metabolite, MCHP. nih.gov The primary forces driving the formation of these complexes are hydrogen bonds and van der Waals forces. nih.gov This binding to HSA is a critical factor as it affects the distribution and bioavailability of DCHP and MCHP in the body.

Binding Constants (Kb) to Human Serum Albumin (HSA) at 298 K

CompoundBinding Constant (Kb) (M-1)Reference
This compound (DCHP)24.82 × 104 nih.gov
Monocyclohexyl phthalate (MCHP)1.04 × 104 nih.gov

The interaction between DCHP/MCHP and HSA is not passive; it induces conformational changes in the protein's secondary structure. nih.govacs.org The binding process, particularly involving the pi electrons of the phthalates' benzene (B151609) ring skeleton, alters the microenvironment of the protein. nih.gov Such alterations to the structure of a critical transport protein like HSA can potentially affect its function, including its ability to bind and transport other endogenous and exogenous substances. acs.org While most ligand binding to albumin is reversible, the induced structural changes are a key aspect of the molecular interaction. nih.gov

Oxidative Stress Induction by this compound

Exposure to DCHP has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Phthalates are known to be metabolized in the liver, a central organ for regulating metabolism, and exposure can impair oxidative stress pathways, contributing to liver toxicity. nih.gov

Studies on in-utero exposure to DCHP in rats have revealed significant alterations in the liver's oxidative stress metabolism in adulthood. nih.gov This includes increased activity of key enzymes in the pentose (B10789219) phosphate (B84403) pathway and oxidative stress response, such as glutathione (B108866) S-transferase (GST), glucose 6-phosphate dehydrogenase (G6PD), and glutathione reductase (GR). nih.gov This enzymatic upregulation suggests a compensatory response to elevated levels of oxidative stress. Phthalate exposure, in general, is associated with enhanced oxidative stress, which can contribute to the pathogenesis of a variety of diseases. nih.gov

Apoptosis and Cellular Proliferation Modulation

This compound has been shown to influence cell fate by modulating apoptosis and other cellular processes like migration and invasion, which are intrinsically linked to cellular proliferation and tissue homeostasis.

Exposure to phthalates, including DCHP, has been associated with the induction of apoptosis, or programmed cell death, in various cell types. Studies on rats exposed to DCHP during gestation have revealed histopathological changes in the liver, including the presence of cells with pyknotic nuclei, a characteristic feature of apoptosis nih.gov. Phthalate exposure can trigger hepatic cell apoptosis, among other effects like liver fibrosis and insulin (B600854) resistance nih.gov. While the precise apoptotic pathway initiated by DCHP is still under investigation, research on the closely related compound Di(2-ethylhexyl) phthalate (DEHP) provides a likely model. DEHP is known to induce apoptosis via the mitochondrial (intrinsic) pathway, which involves an elevated ratio of Bax/Bcl-2, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis scispace.comnih.gov. Ceramides (B1148491), which were found to be elevated by DCHP exposure, also play a role in regulating cellular stress responses and apoptosis nih.gov.

Beyond apoptosis, DCHP also modulates other key cellular behaviors. In studies using human trophoblast cells, DCHP exposure was found to inhibit cell migration and invasion nih.gov. This suggests that DCHP can interfere with the dynamic processes required for normal placental development. This inhibition of cell movement is a critical finding, as these processes are essential for embryonic development and tissue maintenance.

Table 1: Observed Effects of this compound on Cellular Processes
Cellular ProcessModel SystemObserved EffectReference
ApoptosisRat Liver Cells (in-utero exposure)Increased presence of cells with pyknotic nuclei, indicative of apoptosis. nih.gov
Cell MigrationHuman Trophoblast Cells (HTR-8/SVneo)Inhibited nih.gov
Cell InvasionHuman Trophoblast Cells (HTR-8/SVneo)Inhibited nih.gov

Gene Expression and Epigenetic Modifications Induced by this compound

DCHP significantly alters gene expression profiles by interacting with nuclear receptors and other transcription factors. Furthermore, while direct evidence for DCHP-induced epigenetic changes is emerging, the broader class of phthalates is known to modify the epigenome, suggesting a potential mechanism for DCHP's long-term effects.

Gene Expression Regulation

A primary mechanism of DCHP action is its function as a potent agonist of the pregnane X receptor (PXR), a key nuclear receptor that regulates xenobiotic metabolism nih.gov. DCHP-mediated activation of PXR leads to the increased expression of its target genes, including those involved in detoxification and lipid homeostasis. In mouse models, DCHP treatment upregulated the intestinal expression of PXR target genes such as Cytochrome P450 3A11 (CYP3A11), GST alpha 1 (GSTA1), and multidrug resistance protein 1a (MDR1a) nih.govresearchgate.net. This activation also stimulates the expression of genes mediating lipogenesis, such as the cholesterol transporter NPC1L1 and Microsomal triglyceride transfer protein (MTP) nih.gov.

In addition to PXR, DCHP has been found to target the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptor Alpha (RXRα) heterodimer. This interaction promotes the transcription of the downstream target gene N-myc Downstream-Regulated Gene 1 (NDRG1), which is involved in lipid metabolism and cell migration in trophoblasts nih.gov.

Targeted RNA-sequencing studies on fetal rat testes following in utero DCHP exposure have identified hundreds of differentially expressed genes (DEGs). This research revealed a dose-dependent increase in DEGs, with 399 genes being downregulated and 335 upregulated oup.com. Among the affected genes were those critical for reproductive development, such as Cyp17a1 and Inha, which were downregulated oup.com.

Table 2: Selected Genes Differentially Regulated by this compound (DCHP)
GeneFunctionEffect of DCHPMediating Receptor/PathwayReference
CYP3A11, GSTA1, MDR1aXenobiotic MetabolismUpregulatedPregnane X Receptor (PXR) nih.govresearchgate.net
NPC1L1, MTPLipid/Cholesterol HomeostasisUpregulatedPregnane X Receptor (PXR) nih.gov
NDRG1Lipid Metabolism, Cell MigrationUpregulatedPPARα:RXRα nih.gov
Cyp17a1, InhaReproductive DevelopmentDownregulatedTesticular Phthalate Syndrome Pathway oup.com
Lrrc39, TestinSignal Transduction, Cell JunctionsUpregulatedTesticular Phthalate Syndrome Pathway oup.com

Epigenetic Modifications

Epigenetic mechanisms, including DNA methylation and histone modifications, are crucial for regulating gene expression without altering the underlying DNA sequence nih.gov. These modifications can be influenced by environmental factors, and there is growing evidence that phthalates can induce epigenetic changes mdpi.com.

Studies on DEHP have demonstrated that exposure can lead to significant alterations in DNA methylation patterns. For instance, maternal DEHP exposure in mice was shown to increase global DNA methylation levels in fetal testes and increase the expression of DNA methyltransferases (DNMTs) epa.govepa.gov. Other studies have identified both hypermethylated and hypomethylated genes in sperm following prenatal DEHP exposure, indicating that these epigenetic effects can be transgenerational mdpi.com. While these findings focus on DEHP, they highlight a probable mechanism of action for phthalates as a class. Future research is needed to specifically delineate the epigenetic modifications, such as changes in DNA methylation or histone acetylation/methylation, that are directly induced by DCHP exposure.

Analytical Methodologies for Dicyclohexyl Phthalate Assessment

Sample Preparation and Extraction Techniques for Dicyclohexyl Phthalate (B1215562) Analysis

Effective sample preparation is a critical first step to isolate Dicyclohexyl phthalate (DCHP) from the sample matrix and remove interfering substances. The choice of technique depends heavily on the nature of the sample, whether it is a liquid, solid, or a complex mixture like a food product.

For liquid samples such as beverages or water, liquid-liquid extraction (LLE) is a commonly employed technique. nih.gov This method involves partitioning DCHP from the aqueous sample into an immiscible organic solvent. Solvents like n-hexane are frequently used. nih.gov To improve phase separation and reduce emulsions, a salt solution, such as 10% NaCl, may be added. nih.gov

For solid samples, the general approach often involves dissolving the sample in a suitable solvent and then precipitating the polymer to leave the analyte in the solution. A common method, particularly for consumer products, is to dissolve the sample in tetrahydrofuran (THF), followed by the precipitation of the polymer with a solvent like hexane. cpsc.govgcms.cz Solid samples can also be extracted using solvent mixtures such as methylene chloride/acetone or hexane/acetone. epa.gov

More advanced techniques like solid-phase extraction (SPE) and its variations, such as magnetic solid-phase extraction (MSPE), offer advantages like lower solvent consumption and easier automation. researchgate.net These methods involve passing a liquid sample through a solid sorbent that retains the DCHP, which is then eluted with a small volume of an organic solvent.

To minimize contamination during sample preparation, it is essential to use high-purity solvents and to avoid plastic materials wherever possible, as phthalates are common plasticizers. europa.eu Glassware should be thoroughly cleaned, and solvent blanks should be analyzed to monitor for potential contamination. cpsc.gov

Table 1: Overview of Sample Preparation and Extraction Techniques for DCHP

TechniqueSample TypeSolvents/MaterialsKey Principles
Liquid-Liquid Extraction (LLE) Water, Beveragesn-hexane, MethanolPartitioning of DCHP from aqueous to an immiscible organic phase. nih.gov
Polymer Dissolution/Precipitation Consumer Products, PlasticsTetrahydrofuran (THF), HexaneThe polymer is dissolved, and then precipitated, leaving DCHP in the solvent. cpsc.govgcms.cz
Solid Sample Extraction Solids, SludgesMethylene chloride/acetone, Hexane/acetoneExtraction of DCHP from the solid matrix using appropriate solvent systems. epa.gov
Solid-Phase Extraction (SPE) Liquid SamplesVarious SorbentsDCHP is adsorbed onto a solid phase from the liquid sample and then eluted. researchgate.net

Immunoassay-Based Detection of this compound

Immunoassays are screening methods that utilize the specific binding between an antibody and an antigen to detect and quantify substances. They offer advantages such as high throughput, rapidity, and cost-effectiveness compared to chromatographic methods. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format developed for the detection of DCHP. tandfonline.com The development of an ELISA for a small molecule like DCHP first requires the synthesis of an artificial antigen. This is done by chemically linking a DCHP derivative (a hapten) to a larger carrier protein, such as bovine serum albumin (BSA), to make it immunogenic. researchgate.net This conjugate is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies that can specifically recognize DCHP. researchgate.netnih.gov

A common format is the indirect competitive ELISA. nih.gov In this setup, a known amount of the DCHP-protein conjugate is coated onto the wells of a microplate. The sample (potentially containing DCHP) is mixed with a limited amount of the specific antibody and added to the wells. The DCHP in the sample competes with the DCHP on the plate for binding to the antibody. After washing, a secondary antibody linked to an enzyme is added, followed by a substrate that produces a measurable signal (e.g., color or fluorescence). A lower signal indicates a higher concentration of DCHP in the sample, as it has outcompeted the coated antigen for antibody binding.

ELISA methods have been developed for DCHP with limits of detection in the microgram-per-liter (µg/L) range, making them suitable for screening environmental water samples. researchgate.netnih.gov

Table 3: Performance Characteristics of an Indirect Competitive Fluorescence Immunoassay for DCHP

ParameterValue
Assay Format Indirect Competitive Fluorescence Immunoassay nih.gov
Antibody Type Polyclonal nih.gov
Limit of Detection (LOD) 0.05 µg/L researchgate.netnih.gov
Quantitative Working Range 0.1 to 200 µg/L researchgate.netnih.gov
Sample Matrix Water (Tap, Lake, River, Leachate) researchgate.netnih.gov
Recovery Rate 91.3–107.8% researchgate.netnih.gov
Cross-Reactivity <10% with other similar phthalates researchgate.netnih.gov

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. It ensures the reliability, accuracy, and precision of analytical data. Quality control, on the other hand, involves the routine procedures and checks that are implemented to ensure that the analytical results meet a defined standard of quality. For the analysis of this compound (DCHP), both method validation and robust quality control measures are essential to generate credible and defensible data.

The validation of an analytical method for DCHP typically assesses several key performance parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and specificity.

Linearity establishes the relationship between the concentration of DCHP and the analytical signal over a defined range. A linear response is crucial for accurate quantification. For instance, in a study utilizing ultra-high-performance liquid chromatography with UV detection (UHPLC-UV) for the analysis of 19 different phthalates, including this compound, excellent linearity was demonstrated with coefficients of determination (R²) of ≥0.99 for all analytes over a concentration range of 0.05 to 10 µg/mL thermofisher.com. Similarly, gas chromatography-mass spectrometry (GC-MS) methods for phthalate analysis typically exhibit strong linearity, with correlation coefficients greater than 0.999 being common nih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of DCHP that can be reliably detected and quantified, respectively. The LOD is the smallest amount of DCHP that can be distinguished from the absence of the analyte (a blank), while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For example, a validated gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method for the determination of various plasticizers reported LOQs in the range of 54.1 to 76.3 ng/g nih.gov. Another study utilizing ultrasound–vortex-assisted dispersive liquid–liquid microextraction followed by gas chromatography-ion trap mass spectrometry (GC-IT/MS) reported an LOD of 0.8 ng/mL and an LOQ of 1.6 ng/mL for certain phthalates semanticscholar.org.

Accuracy is typically evaluated through recovery studies, where a known amount of DCHP is added (spiked) into a sample matrix and the percentage of the added analyte that is recovered by the analytical method is determined. A high recovery percentage indicates that the method is accurately measuring the total amount of DCHP in the sample. A study on the determination of phthalates in drinking water by UHPLC-UV demonstrated excellent spiked recoveries for 19 phthalates, ranging from 77% to 110% thermofisher.com. Another study using GC-MS/MS for the analysis of regulated plasticizers reported average recoveries in the range of 91.8% to 122% nih.gov.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed in terms of the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The variation in measurements taken by a single person or instrument on the same item and under the same conditions.

Reproducibility (Inter-assay or inter-laboratory precision): The variation in measurements made on the same material in different laboratories.

An interlaboratory study on the determination of phthalate biomarkers in human urine reported an average interlaboratory reproducibility of 24% for single-isomer phthalates nih.gov. For a validated HPLC method for the determination of di(2-ethylhexyl) phthalate, the intra-day and inter-day precision were found to be acceptable, with RSD values of less than 5.00% scispace.com.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. This is particularly important for complex sample matrices. Chromatographic techniques like GC-MS and HPLC provide good specificity through the separation of DCHP from other compounds before detection.

Quality Control in this compound Analysis

Effective quality control in DCHP analysis involves a set of procedures to monitor the performance of the analytical method and ensure the validity of the results. Key components of a quality control program include:

Method Blanks: A sample that contains all the components of the sample except for the analyte of interest. Method blanks are analyzed to identify any contamination that may be introduced during the sample preparation and analysis process.

Spiked Samples (Laboratory Control Samples): A blank sample to which a known amount of DCHP is added. These are analyzed to monitor the accuracy and precision of the analytical method over time.

Certified Reference Materials (CRMs): Materials of a known and certified concentration of DCHP. CRMs are used to assess the accuracy and traceability of the analytical method. Several suppliers offer CRMs for this compound hpc-standards.com. The certificate of analysis for a CRM provides the certified value and its associated uncertainty nist.govhubspotusercontent-na1.netcpachem.comondemand.com.

Control Charts (Shewhart Charts): These are graphical tools used to monitor the stability of an analytical process over time sfu.canih.govaefa.esmdpi.comepa.gov. By plotting quality control data, such as the recovery of a spiked sample or the measurement of a CRM, on a control chart with predefined warning and control limits, laboratories can identify trends, shifts, or out-of-control situations in the analytical process, prompting corrective actions.

The following data tables summarize typical method validation parameters for the analysis of phthalates, including this compound, using common analytical techniques.

Table 1: Method Validation Parameters for this compound Analysis by UHPLC-UV

ParameterFindingSource
Linearity (R²)≥0.99 thermofisher.com
Concentration Range0.05 - 10 µg/mL thermofisher.com
Accuracy (Spiked Recovery)77% - 110% thermofisher.com

Table 2: Method Validation Parameters for Phthalate Analysis by GC-MS/MS

ParameterFindingSource
Linearity (R²)> 0.999 nih.gov
Limit of Quantitation (LOQ)54.1 - 76.3 ng/g nih.gov
Accuracy (Average Recovery)91.8% - 122% nih.gov
Precision (RSD)1.8% - 17.8% nih.gov

Table 3: Inter-laboratory Precision for Phthalate Analysis

ParameterFindingSource
Reproducibility (Inter-laboratory)Average of 24% RSD for single-isomer phthalates nih.gov
Repeatability (Intra-laboratory)Generally below 5% RSD nih.gov

Environmental Fate and Transport of Dicyclohexyl Phthalate

Persistence and Degradation Pathways of Dicyclohexyl Phthalate (B1215562) in Environmental Media

The persistence of Dicyclohexyl phthalate in the environment is influenced by its susceptibility to both biological and non-biological degradation processes. While it is considered more resistant to degradation than some other phthalates with linear alkyl chains, it is not completely recalcitrant.

Biodegradation is a significant pathway for the removal of DCHP from the environment, occurring under both aerobic and anaerobic conditions. The general pathway for the biodegradation of phthalate esters begins with the hydrolysis of the diester to its corresponding monoester and alcohol, followed by the hydrolysis of the monoester to phthalic acid. nih.gov This initial hydrolysis is often the rate-limiting step. Phthalic acid can then be further metabolized by microorganisms to carbon dioxide and water. nih.gov

For DCHP, this process involves the initial transformation to monocyclohexyl phthalate (MCHP) and cyclohexanol. nih.gov Studies have shown that DCHP can be biodegraded by certain microorganisms. For instance, the soil microbe Pseudomonas acidovorans 256-1 has been shown to degrade DCHP, producing phthalic acid and cyclohexanol as intermediates. nih.gov However, the cyclic structure of the cyclohexyl groups in DCHP makes it more resistant to degradation compared to phthalates with straight alkyl chains. nih.gov One study found that a novel hydrolase from Mycolicibacterium phocaicum that could degrade various phthalates failed to hydrolyze the cyclic side-chain of DCHP, highlighting its relative persistence. nih.gov

Under controlled laboratory conditions, the biodegradation rates of DCHP have been quantified. In river sediment samples, DCHP was found to have an average aerobic biodegradation half-life of 11.1 days and an average anaerobic half-life of 26.4 days. nih.gov One study investigating a range of phthalates found that the bacterium Enterobacter sp. YC-IL1 could degrade 50.69% of DCHP after 7 days of incubation. nih.gov

ConditionMediumHalf-life / Degradation Rate
AerobicRiver Sediment11.1 days (average half-life) nih.gov
AnaerobicRiver Sediment26.4 days (average half-life) nih.gov
AerobicLiquid Culture (Enterobacter sp.)50.69% degradation in 7 days nih.gov

Abiotic processes, including photolysis and hydrolysis, also contribute to the degradation of DCHP in the environment, although their significance varies depending on the environmental compartment.

Photolysis: DCHP has been shown to absorb light at wavelengths greater than 290 nm, which means it can be susceptible to direct photolysis by sunlight. nih.gov In the atmosphere, vapor-phase DCHP is expected to be degraded by reacting with photochemically-produced hydroxyl (•OH) radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 16 hours. nih.gov This suggests that photolysis is a significant degradation pathway for DCHP that reaches the atmosphere. Photodegradation on soil or in water can also occur, but the rates are influenced by factors such as light intensity, the presence of photosensitizing substances like dissolved organic matter, and the degree to which DCHP is shielded from light by being sorbed to particles. regulations.gov

Hydrolysis: DCHP can undergo hydrolysis, where the ester bonds are cleaved by reaction with water. However, this process is generally very slow under typical environmental conditions (neutral pH and ambient temperature). An estimated base-catalyzed second-order hydrolysis rate constant of 0.019 L/mole-sec has been reported. nih.gov This corresponds to calculated half-lives of approximately 11.66 years at a pH of 7 and 1.17 years at a pH of 8. nih.govregulations.gov Therefore, hydrolysis is not considered a major degradation pathway for DCHP in most aquatic environments compared to biodegradation. regulations.gov

Degradation ProcessCompartmentEstimated Half-life
Atmospheric Photolysis (reaction with •OH radicals)Atmosphere (vapor phase)~16 hours nih.gov
Hydrolysis (pH 7, 25 °C)Water11.66 years regulations.gov
Hydrolysis (pH 8, 25 °C)Water1.17 years regulations.gov

Distribution and Partitioning of this compound Across Environmental Compartments

The movement and final destination of DCHP in the environment are dictated by its physical and chemical properties, which are summarized in the table below. Its low volatility, low water solubility, and high octanol-water partition coefficient indicate a strong tendency to associate with solid and organic phases rather than remaining in air or water.

PropertyValue
Vapor Pressure (at 25 °C)8.69 x 10⁻⁷ mmHg nih.gov
Water Solubility (at 24 °C)4.0 mg/L nih.gov
Log Octanol-Water Partition Coefficient (Log Kow)5.2 - 6.2 (estimated) nih.gov
Henry's Law Constant1.0 x 10⁻⁷ atm-m³/mol (estimated) nih.gov
Log Organic Carbon-Water Partition Coefficient (Log Koc)4.12 - 4.47 (estimated) nih.gov

Due to its very low vapor pressure and low Henry's Law constant, DCHP is expected to be essentially nonvolatile from moist soil and water surfaces. nih.gov Despite its low volatility, DCHP can be released into the atmosphere and is expected to exist in both the vapor and particulate phases. nih.gov The vapor phase is subject to rapid degradation by photolysis. nih.gov DCHP that adsorbs to atmospheric particulate matter will be removed from the atmosphere through wet and dry deposition. nih.gov Because of its relatively rapid degradation in the atmosphere, significant long-range atmospheric transport of DCHP is not anticipated. epa.gov

When released into water or soil, DCHP shows a strong tendency to partition from the aqueous phase to solid matrices. This is due to its hydrophobic nature, reflected in its high octanol-water partition coefficient (Log Kow), and its high organic carbon-water partition coefficient (Log Koc). nih.gov The estimated Log Koc values for DCHP are in the range of 4.12 to 4.47, which suggests that it is expected to be immobile in soil. nih.gov This strong sorption to soil organic matter and sediment means that these environmental compartments act as the primary sinks for DCHP. regulations.gov Once sorbed, its bioavailability and degradation rate may be reduced. The strong binding limits its movement and transport in the environment.

The potential for DCHP to leach from soil into groundwater is considered to be very low. Its strong affinity for soil and sediment, as indicated by its high Log Koc value, and its low water solubility significantly limit its mobility in the soil column. regulations.gov Any DCHP present in the soil will be tightly bound to organic matter and soil particles, a process that greatly retards its downward movement with percolating water. Consequently, significant contamination of groundwater by DCHP through leaching from surface soils is unlikely under normal conditions.

Bioconcentration and Bioaccumulation Potential of this compound in Organisms

The potential for this compound to be absorbed and retained by living organisms from their surrounding environment is a key aspect of its environmental risk profile. This is assessed through its bioconcentration and bioaccumulation potential.

Bioconcentration refers to the process where a chemical's concentration in an organism exceeds that in the surrounding environment, such as water. wikipedia.org Bioaccumulation is a broader term that includes uptake from all sources, including food. nih.gov Due to its chemical properties, specifically its high octanol-water partition coefficient (log Kow), this compound is expected to have a tendency to accumulate in the fatty tissues of organisms. nih.gov

An estimated Bioconcentration Factor (BCF) for this compound in fish has been calculated to be 5750. nih.gov This calculation was derived from an estimated log Kow of 6.2 using a regression-derived equation. nih.gov According to standard classification schemes, a BCF of this magnitude suggests a very high potential for bioconcentration in aquatic organisms. wikipedia.orgnih.gov However, it is also noted that bioconcentration studies on structurally similar compounds suggest that the actual bioconcentration may be lower than predicted by these equations. This discrepancy is often attributed to the ability of aquatic organisms to readily metabolize this class of compounds, which can reduce the amount that accumulates in their tissues. nih.gov

While DCHP may accumulate in individual fish and other aquatic organisms, current assessments suggest it is not expected to significantly biomagnify, or move up the food chain in aquatic environments. epa.gov This implies that concentrations of the substance are not likely to increase at successively higher trophic levels.

Table 1: Estimated Bioconcentration Potential of this compound

Parameter Value Source
Estimated Log Kow 6.2 nih.gov
Estimated Bioconcentration Factor (BCF) in fish 5750 nih.gov

Environmental Monitoring and Modeling of this compound

Environmental monitoring provides real-world data on the presence and concentration of chemicals in various environmental compartments, while modeling helps to predict their movement and fate.

Environmental Monitoring Monitoring data for this compound in the environment is limited. For instance, searches for DCHP in monitoring databases such as the Water Quality Portal have not yielded measured concentrations in surface water. regulations.gov A 2021 survey of phthalates in Washington state water bodies also did not detect DCHP concentrations above the reporting limit of 0.51 µg/L. regulations.gov

Despite the limited data in water, DCHP has been detected in other environmental media. Monitoring studies have confirmed its presence in indoor air and dust, indicating that indoor environments can be a source of exposure. healthvermont.gov The detection of its metabolite, monocyclohexyl phthalate (MCHP), in human biomonitoring studies in the United States and Canada further confirms human exposure to DCHP. healthvermont.gov

The analysis of phthalates like DCHP in environmental samples typically requires sophisticated analytical methods to achieve the necessary sensitivity and to avoid contamination during the process. cdc.govcdc.gov Common techniques include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for accurate identification and quantification. cdc.govresearchgate.netresearchgate.net

Environmental Modeling In the absence of extensive monitoring data, environmental fate and transport models are used to estimate the distribution of chemicals like DCHP. cdc.gov These models use the physical and chemical properties of the substance to predict how it will partition among different environmental compartments such as air, water, soil, and sediment. regulations.gov

For this compound, modeling indicates a strong tendency to partition to soil, sediment, and atmospheric particulates rather than remaining in water or air. epa.govregulations.gov Key predictions from partitioning models include:

Release to Water: When released into aquatic environments, DCHP is expected to remain mostly in the water column but may also adsorb to sediment. epa.gov

Release to Air: If released to the air, DCHP will likely adsorb to atmospheric particles and can subsequently be deposited onto soil or water. epa.gov

Release to Soil: When released to soil, it is predicted to remain almost exclusively in the soil compartment. epa.gov

The U.S. Environmental Protection Agency (EPA) has utilized models to estimate environmental releases of DCHP for its risk evaluations, as reported releases to databases like the Toxics Release Inventory (TRI) were not available. epa.gov

Table 2: Predicted Environmental Partitioning of this compound Based on Modeling

Release Scenario Primary Compartment(s) Key Finding Source
Release to Water Water, Sediment Will mostly remain in water but can sorb to sediment. epa.gov
Release to Air Air Particulates, Soil, Water, Sediment Will sorb to atmospheric particulate and can be deposited in other media. epa.gov
Release to Soil Soil Will remain exclusively in the soil. epa.gov

Remediation Strategies for Dicyclohexyl Phthalate Contamination

Biological Remediation Approaches for Dicyclohexyl Phthalate (B1215562)

Biological remediation utilizes the metabolic capabilities of microorganisms to break down contaminants. These methods are often considered cost-effective and environmentally friendly alternatives to conventional physicochemical treatments.

Microbial degradation is a key process in the natural attenuation of phthalate esters (PAEs) and forms the basis of bioremediation technologies. nih.gov Various microorganisms, including bacteria and fungi, have demonstrated the ability to use PAEs as a source of carbon and energy. nih.gov The degradation process typically begins with the hydrolysis of the ester bonds by enzymes like esterases, breaking down the parent phthalate diester into a monoester and an alcohol. nih.gov This initial step is followed by further degradation of the phthalate monoester and the alcohol side chain. The metabolic pathways for phthalate isomers often converge at 3,4-dihydroxybenzoic acid, which is then further metabolized through ring cleavage into intermediates of central carbon metabolism. nih.gov

While specific studies on Dicyclohexyl phthalate are limited, research on similar, widely studied PAEs like Di-(2-ethylhexyl) phthalate (DEHP) provides significant insights. For instance, bacterial strains from genera such as Rhodococcus, Pseudomonas, and Achromobacter have been identified as effective DEHP degraders. mdpi.comresearchgate.net A bacterial consortium designated K1, containing Comamonadaceae, Achromobacter, and Pseudomonas, was shown to effectively degrade DEHP through a de-esterification pathway. researchgate.net Another example is Rhodococcus ruber YC-YT1, isolated from marine plastic debris, which could completely degrade 100 mg/L of DEHP within three days under optimal conditions. mdpi.com The effectiveness of these microbial strains highlights the potential for bioaugmentation—introducing specific microorganisms to a contaminated site—as a viable bioremediation strategy for DCHP.

Table 1: Examples of DEHP-Degrading Bacteria and Consortiums

Microbial Strain/Consortium Key Genera Degradation Efficiency Time Frame Reference
Consortium K1 Comamonadaceae, Achromobacter, Pseudomonas High degradation capacity for common PAEs Not specified researchgate.net
Rhodococcus ruber YC-YT1 Rhodococcus 100% of 100 mg/L DEHP 3 days mdpi.com
Rhodococcus sp. WJ4 Rhodococcus 100% of 200 mg/L DEHP in soil 7 days mdpi.com

Composting is a robust biodegradation technology that has shown promise for remediating soil contaminated with PAEs. nih.gov This process utilizes a diverse community of microorganisms in a controlled aerobic environment to break down organic contaminants along with the compost matrix. The efficiency of PAE degradation during composting can be high, with removal rates reported to be between 25% and 100%. nih.gov Key factors influencing this efficiency include the initial moisture content (optimally 50-60%) and the carbon-to-nitrogen (C/N) ratio (optimally 20-30). nih.gov

The composting process is characterized by different temperature phases, with the thermophilic phase (55–70 °C) being particularly effective for PAE degradation. nih.gov The high temperatures accelerate the growth and metabolic activity of PAE-degrading microorganisms. nih.gov For example, a study on food waste composting demonstrated a 99% biodegradation of high concentrations of DEHP (2167 mg kg⁻¹) after 35 days, with the highest degradation rate occurring during the thermophilic phase. nih.gov Similarly, aerobic composting has been shown to be more efficient than anaerobic methods, with one study reporting 91-96% DEHP removal in 30 days. nih.gov The addition of compost to contaminated soil can also enhance PAE degradation by improving soil properties and stimulating microbial activity. researchgate.nethnu.edu.cn

Table 2: Composting Efficiency for DEHP Removal

Composting Method Initial DEHP Concentration Removal Efficiency Duration Key Finding Reference
Food Waste Composting 2167 mg/kg 99% 35 days Highest degradation in thermophilic phase nih.gov
Aerobic Soil Composting 50–250 mg/kg 91%–96% 30 days Aerobic is more efficient than anaerobic nih.gov
Anaerobic Composting 100 mg/kg 55%–69% 112 days Lower efficiency and longer duration nih.gov

Chemical and Physical Remediation Methods for this compound

Alongside biological approaches, various chemical and physical methods are being explored for the remediation of DCHP contamination. These techniques often involve adsorption onto porous materials or chemical degradation through oxidation.

Adsorption is a physical process where contaminant molecules adhere to the surface of a solid material (adsorbent). Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a highly effective adsorbent for organic pollutants, including PAEs. researchgate.netresearchgate.net Its large specific surface area, porous structure, and surface functional groups enable it to bind contaminants. researchgate.net The adsorption capacity of biochar can be influenced by the pyrolysis temperature during its production and the particle size of the resulting material. researchgate.net

Studies have shown that nano-scale biochar exhibits a higher adsorption capacity for PAEs compared to micron- or millimeter-scale particles, which is attributed to its more developed pore structure and higher specific surface area. ed.ac.uk For nano-biochar, the dominant adsorption mechanism is often pore-filling. ed.ac.uk The effectiveness of adsorption can also be affected by environmental conditions such as pH. For instance, the adsorption of diethyl phthalate (DEP) onto sawdust, reed, and rice straw biochar was found to be most effective at a lower pH of 2.5. mdpi.com

Table 3: Factors Influencing Phthalate Adsorption by Biochar

Adsorbent Phthalate Model Key Factor Observation Reference
Corn Straw & Rice Husk Biochar Diethyl Phthalate (DEP) Particle Size Adsorption capacity increased with decreasing particle size (nano > micro > sub-millimeter). ed.ac.uk
Peanut Shell Biochar Dimethyl Phthalate (DMP) Pyrolysis Temperature Biochar produced at 650°C showed higher removal efficiency than that produced at 450°C or 550°C. researchgate.net
Sawdust, Reed, Rice Straw Biochar Diethyl Phthalate (DEP) pH Adsorption effect was best at pH 2.5; higher pH led to lower adsorption. mdpi.com

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. nih.govresearchgate.net These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like DCHP into simpler, less toxic compounds, and potentially mineralize them to CO₂ and water. nih.govresearchgate.net Common AOPs include processes based on ozonation, UV/H₂O₂, and Fenton reactions. nih.gov

The degradation efficiency of AOPs for PAEs can be very high, often ranging from 40% to 100%. nih.govresearchgate.net For example, a study comparing different processes for DEHP removal found that a combined UV/O₃ process achieved up to 80% degradation, significantly higher than UV (43%) or ozonation (50%) alone. The synergistic effect in the combined process is due to UV light enhancing the decomposition of ozone, which leads to a higher concentration of hydroxyl radicals. Other reactive species, such as sulfate radicals (SO₄•⁻), which have an even higher oxidation potential than •OH radicals, can also be employed in AOPs for PAE degradation. nih.govresearchgate.net

Table 4: Comparison of AOPs for DEHP Degradation

AOP Method Initial DEHP Concentration Removal Efficiency Treatment Time Reference
UV photolysis 5 mg/L 43% 30 min
Ozonation 5 mg/L 50% 30 min
UV/O₃ process 5 mg/L 80% 30 min
UV/O₃ process (optimized ozone) 5 mg/L 93% Not specified

For contaminants in low-permeability media like clay and sediment, electrokinetic (EK) remediation is a promising technology. It uses a low-level direct current electric field to transport water, ions, and charged particles through the subsurface. This process can be integrated with other remediation techniques, such as nano-oxidation, to enhance contaminant removal.

The EK-assisted nano-oxidation process involves introducing nanoscale oxidizing agents into the contaminated matrix. For instance, the coupling of an EK process with a nano-Fe₃O₄/S₂O₈²⁻ oxidation system has been shown to be a viable technology for the in-situ remediation of PAE-contaminated sediment. researchgate.net In this system, an electric field facilitates the transport of persulfate (S₂O₈²⁻) and nano-Fe₃O₄ particles, which activate the persulfate to generate powerful sulfate radicals for oxidizing the PAEs. researchgate.netscispace.com Increasing the electric potential gradient can enhance the removal of PAEs. researchgate.net This integrated approach leverages the transport capabilities of electrokinetics with the destructive power of advanced oxidation, offering an effective solution for challenging contaminated sites. researchgate.net

Regulatory Landscape and Risk Assessment of Dicyclohexyl Phthalate

International and National Regulatory Frameworks for Dicyclohexyl Phthalate (B1215562)

United States Regulations (TSCA, CPSIA) Regarding Dicyclohexyl Phthalate

In the United States, this compound is regulated under the Toxic Substances Control Act (TSCA) and the Consumer Product Safety Improvement Act (CPSIA).

The Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), is the primary federal law for regulating chemicals in commerce. In January 2025, the EPA released a draft risk evaluation for DCHP, preliminarily determining that it presents an unreasonable risk of injury to human health for workers due to inhalation exposure. epa.gov The EPA has not found an unreasonable risk to the environment, the general population, or consumers under the evaluated conditions of use. epa.gov The draft risk evaluation is currently undergoing public comment and peer review. epa.gov

The Consumer Product Safety Improvement Act (CPSIA) of 2008, enforced by the Consumer Product Safety Commission (CPSC), restricts the sale of certain products containing more than 0.1% of specified phthalates. This compound is one of the phthalates permanently banned in any amount greater than 0.1% in children's toys and child care articles. This prohibition applies to any plasticized component part of these products.

Comparative Regulatory Analysis of this compound

The regulatory approaches to this compound in the European Union and the United States exhibit both similarities and key differences in their focus and methodology.

Interactive Data Table: Comparison of EU and US Regulations for this compound

FeatureEuropean UnionUnited States
Primary Regulatory Frameworks REACH, RoHS, Food Contact Materials RegulationTSCA, CPSIA
Hazard Identification Identified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity and endocrine-disrupting properties.EPA's draft risk evaluation under TSCA identifies potential harm to the developing male reproductive system ("phthalate syndrome").
Primary Focus of Regulation Hazard-based identification (SVHC) leading to potential authorization requirements and restrictions.Risk-based evaluation under TSCA focusing on "unreasonable risk" to specific populations (e.g., workers).
Specific Product Restrictions Restrictions on certain phthalates in toys and childcare articles. DCHP is not explicitly listed among the four phthalates generally restricted in EEE under RoHS.Permanent ban on concentrations greater than 0.1% in children's toys and child care articles under CPSIA.
Food Contact Materials Listed in FCM inventories, but specific authorization and migration limits under the main plastic FCM regulation are not clearly defined.The FDA has approved DCHP for certain uses in food contact articles, such as in adhesives and paperboard.
Current Status ECHA is considering recommending DCHP for the REACH Authorisation List.EPA's draft risk evaluation under TSCA is undergoing public comment and peer review.

Hazard Identification and Characterization of this compound

Non-Cancer Hazard Endpoints and Dose-Response Assessment for this compound

The primary non-cancer hazard endpoints for this compound are developmental and reproductive toxicity. A key concern is its potential to cause "phthalate syndrome," a collection of effects on the developing male reproductive system. epa.gov

A dose-response assessment for DCHP is a critical component of its risk evaluation. In its draft risk evaluation under TSCA, the EPA has considered various studies to determine the levels at which adverse effects are observed. However, there has been some scientific debate regarding the most appropriate methodology for this assessment. Some scientific stakeholders have commented that the EPA should utilize a benchmark dose (BMD) approach rather than a No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) approach, arguing that the BMD method is more scientifically robust. ucsf.edu

Cumulative Risk Assessment of this compound with Other Phthalates

A significant aspect of the risk assessment for this compound is the consideration of its cumulative effects with other phthalates. The EPA is conducting a cumulative risk assessment for DCHP along with five other phthalates:

Bis(2-ethylhexyl) phthalate (DEHP)

Dibutyl phthalate (DBP)

Butyl benzyl (B1604629) phthalate (BBP)

Diisobutyl phthalate (DIBP)

Diisononyl phthalate (DINP) epa.govaiha.org

This approach is based on the understanding that these phthalates are toxicologically similar, particularly in their ability to induce "phthalate syndrome." aiha.org The methodology for this cumulative risk assessment considers co-exposures from various sources, including those not regulated under TSCA, to provide a more comprehensive picture of the total risk to human health. hunton.com

Risk Evaluation Methodologies for this compound

The risk evaluation of this compound (DCHP) involves a structured and rigorous scientific process to determine the potential for adverse effects on human health and the environment. This process relies on established methodologies that ensure transparency, objectivity, and the use of the best available science.

Systematic Review Protocols in this compound Risk Assessment

Systematic review protocols are a cornerstone of modern chemical risk assessment, providing a transparent and consistent framework for identifying, evaluating, and integrating scientific evidence. The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), has developed a comprehensive systematic review process for its risk evaluations of chemical substances, including this compound epa.govepa.gov.

The primary goal of these protocols is to ensure that the risk evaluation is based on the weight of scientific evidence, as mandated by TSCA Section 26(h) epa.gov. This is achieved through a pre-established protocol that guides the comprehensive, objective, and transparent identification and evaluation of each stream of evidence. The protocol outlines the methods for literature searches, study selection, data extraction, and data quality evaluation epa.gov.

Integration of Epidemiological and Toxicological Data in this compound Risk Evaluation

A comprehensive risk evaluation for this compound necessitates the integration of both human epidemiological data and animal toxicological data. This integrated approach provides a more complete understanding of the potential hazards of the substance. While human data offer direct evidence of potential health effects in exposed populations, animal studies allow for the investigation of a wider range of doses and endpoints in a controlled setting regulations.gov.

The framework for integrating these data streams involves a careful evaluation of the strengths and limitations of each type of evidence regulations.gov. For phthalates, including DCHP, biomonitoring data from human studies can provide valuable information on exposure levels in the general population nih.gov. Urinary metabolites of phthalates are often used as biomarkers of exposure, offering an integrated measure of exposure from various sources and routes nih.gov. However, linking these exposure levels to specific health outcomes can be challenging nih.gov.

Toxicological studies in laboratory animals provide crucial data on the dose-response relationship for various health effects, including reproductive and developmental toxicity, which are key concerns for DCHP cpsc.gov. The findings from these studies, such as effects on the male reproductive system, are then considered in the context of potential human relevance. The integration of these data types allows risk assessors to identify hazards, characterize dose-response relationships, and estimate the level of risk to human populations under different exposure scenarios. While the EPA's draft risk evaluation for DCHP primarily relied on animal toxicology data for its dose-response assessment, the framework for integrating human epidemiological data remains a critical component of a comprehensive risk evaluation verdantlaw.com.

Identification of this compound as a Substance of Very High Concern (SVHC)

In the European Union, this compound has been formally identified as a Substance of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. This designation is a critical step in the regulatory process and triggers specific obligations for companies using the substance.

The European Commission identified DCHP as an SVHC due to its classification as toxic for reproduction (Category 1B) and its endocrine-disrupting properties with probable serious effects on human health foodpackagingforum.orgeuropa.eu. The identification was made under Article 57(c) and 57(f) of the REACH Regulation. DCHP was officially included in the Candidate List for authorisation on June 27, 2018 hse.gov.uk.

The scientific basis for this decision is rooted in evidence demonstrating that DCHP can interfere with the endocrine system and has adverse effects on reproductive health. Substances classified as toxic for reproduction are those that may impair fertility or cause harm to the unborn child. The endocrine-disrupting properties of DCHP are of particular concern due to their potential to interfere with the body's hormonal systems.

Once a substance is included on the SVHC Candidate List, companies have legal obligations to communicate information on the presence of the substance in their articles to their customers and consumers. Furthermore, the inclusion of a substance on the Candidate List is the first step towards its potential inclusion in the Authorisation List (Annex XIV of REACH). If a substance is placed on the Authorisation List, it cannot be placed on the market or used after a specific date unless an authorisation is granted for a specific use.

Regulatory Milestone Date Authority Reason for Identification
Proposal for SVHC Identification2017EU Member StatesToxic for reproduction and endocrine-disrupting properties foodpackagingforum.org
Identification as SVHCApril 17, 2018European CommissionToxic for reproduction (Article 57(c)); Endocrine disrupting properties (Article 57(f)) europa.eu
Inclusion in Candidate ListJune 27, 2018ECHAFormal inclusion following SVHC identification hse.gov.uk

Policy Implications and Future Regulatory Directions for this compound

The identification of this compound as a substance with significant hazardous properties has led to a range of policy implications and is shaping future regulatory directions in various jurisdictions.

In the European Union , the inclusion of DCHP on the SVHC Candidate List has already created a ripple effect. Companies are now more aware of the substance's presence in their supply chains and are actively seeking safer alternatives. The potential inclusion of DCHP in the Authorisation List would further restrict its use, pushing industries towards substitution. DCHP is also subject to restrictions under REACH Annex XVII for its use in certain consumer products satra.com. Additionally, specific regulations for products like medical devices and food contact materials may impose further limitations on the use of DCHP namsa.comcompliancegate.com.

In the United States , the EPA is actively evaluating the risks of DCHP under the Toxic Substances Control Act (TSCA) epa.gov. The agency has released a draft risk evaluation that preliminarily identifies unreasonable risks to workers from inhalation exposure epa.gov. This ongoing evaluation could lead to risk management actions, which may include restrictions on the manufacturing, processing, distribution, use, or disposal of DCHP. The Consumer Product Safety Commission (CPSC) also regulates certain phthalates, including DCHP, in children's toys and childcare articles satra.com.

Globally, there is a growing trend towards stricter regulation of phthalates due to concerns about their health effects. While international regulations are not fully harmonized, there is a general consensus on the need to limit exposure, particularly for vulnerable populations nih.gov. Future regulatory directions are likely to include:

Increased restrictions: More comprehensive bans or restrictions on the use of DCHP and other hazardous phthalates in a wider range of consumer products.

Focus on cumulative risk: Regulatory bodies are beginning to consider the cumulative risk from exposure to multiple phthalates, which could lead to more stringent regulations.

Promotion of safer alternatives: Policies and incentives to encourage the development and use of safer, non-phthalate plasticizers.

Enhanced transparency: Requirements for better labeling and information disclosure to allow consumers to make more informed choices.

Research Gaps and Future Directions in Dicyclohexyl Phthalate Studies

Need for Comprehensive Human Epidemiological Studies on Dicyclohexyl Phthalate (B1215562) Exposure and Health Outcomes

While toxicological data from animal studies provide valuable insights, there is a pressing need for comprehensive human epidemiological studies to understand the real-world health implications of DCHP exposure. Although some human biomonitoring data exist, large-scale, prospective cohort studies that correlate DCHP exposure levels with specific health outcomes are lacking. nih.goviiab.me

Future research should prioritize:

Longitudinal Studies: Establishing long-term studies that follow diverse populations over time to investigate potential associations between chronic DCHP exposure and the development of endocrine, reproductive, and metabolic disorders. mdpi.comcbs8.com

Vulnerable Populations: Focusing on susceptible groups such as pregnant women, infants, and children to assess the impact of DCHP exposure during critical developmental windows. epa.govnih.gov Animal studies suggest that gestation is a particularly sensitive lifestage. epa.gov

Dose-Response Relationships: Characterizing the dose-response relationships in human populations to identify potential thresholds for adverse effects and inform risk assessment.

Confounding Factors: Systematically evaluating and controlling for confounding variables, including co-exposure to other environmental chemicals, lifestyle, and dietary factors, to isolate the specific health effects attributable to DCHP.

Systematic reviews of other phthalates like DEHP, DBP, and DEP have found associations with outcomes such as preterm birth, highlighting the type of targeted research needed for DCHP. stmarys-ca.edu

Further Elucidation of Low-Dose and Mixture Toxicity Mechanisms of Dicyclohexyl Phthalate

Current toxicological assessments often rely on high-dose animal studies, which may not accurately reflect the risks associated with low-level, chronic human exposure. Furthermore, humans are exposed to a complex mixture of chemicals, and the toxic effects of DCHP in combination with other substances are not well understood. oup.com

Key areas for future investigation include:

Low-Dose Effects: Studies designed to investigate the biological effects of DCHP at concentrations relevant to human exposure levels. This is crucial for understanding potential non-linear dose-response curves and endocrine-disrupting effects that may occur at low levels. nih.gov

Mixture Toxicity: Conducting studies on the combined effects of DCHP with other common phthalates and environmental contaminants. researchgate.netmdpi.com Real-world exposures involve chemical mixtures, which can result in additive, synergistic, or antagonistic toxic effects that are not predictable from single-compound studies.

Mechanism of Action: Delving deeper into the molecular mechanisms underlying DCHP toxicity. This includes investigating its interaction with nuclear receptors beyond the glucocorticoid receptor, its effects on signaling pathways, and its potential to induce oxidative stress and inflammation. nih.govnih.gov

Table 1: Selected Phthalates and Their Studied Health Outcomes in Human Epidemiology This table provides context on research for other phthalates, underscoring the need for similar comprehensive studies on DCHP.

Development of Novel Biomonitoring Markers for this compound and its Metabolites

Effective assessment of human exposure to DCHP relies on accurate and sensitive biomonitoring methods. While the primary metabolite, mono-cyclohexyl phthalate (MCHP), is a recognized biomarker measured in urine, there is room for significant improvement. nih.goviiab.me

Future research should aim to:

Identify Secondary Metabolites: Investigate the full metabolic pathway of DCHP in humans to identify and characterize secondary, oxidized metabolites. These metabolites can be more specific biomarkers, helping to distinguish true internal exposure from external contamination of samples and providing a more complete picture of exposure and metabolism. researchgate.net

Improve Analytical Sensitivity: Develop ultra-sensitive analytical techniques to detect very low levels of DCHP metabolites, which is essential for assessing exposure in the general population and for low-dose studies.

Explore Alternative Matrices: While urine is the preferred matrix, exploring the utility of other biological samples like blood, hair, or nails could provide information on different exposure timeframes. nih.gov

Establish Toxicokinetic Models: Develop robust toxicokinetic models that describe the absorption, distribution, metabolism, and excretion of DCHP and its metabolites in humans. These models are crucial for accurately estimating intake doses from biomonitoring data.

Table 2: Key Compounds in DCHP Biomonitoring

Advanced Remediation Technologies and Sustainability Assessments for this compound Contamination

The presence of DCHP in various environmental compartments, including soil, water, and sludge, necessitates the development of effective and sustainable remediation strategies. mdpi.com Research into DCHP-specific removal technologies is a significant gap.

Future directions in this area should include:

Bioremediation Enhancement: Identifying and engineering microorganisms or microbial consortia with high efficiency in degrading DCHP. This includes exploring the enzymatic pathways involved in its breakdown and optimizing conditions for microbial activity in bioreactors or in-situ applications. nih.gov

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton processes, and photocatalysis, for the complete mineralization of DCHP in contaminated water and wastewater. nih.gov

Green Remediation Technologies: Focusing on environmentally friendly and cost-effective methods like composting and phytoremediation for DCHP-contaminated soils. nih.gov

Refinement of Predictive Toxicology Models for this compound

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking simulations, are valuable tools for predicting toxicity and prioritizing chemicals for further testing. kaust.edu.sagradientcorp.com While initial molecular docking studies have been performed for DCHP, these models require continuous refinement. researchgate.netfigshare.comresearchgate.net

The refinement of predictive models should focus on:

Integrating Mechanistic Data: Incorporating mechanistic data on DCHP's interactions with biological pathways into toxicology models. This moves beyond predicting general toxicity to forecasting specific adverse outcomes based on molecular initiating events.

Developing QSAR for Mixtures: Creating more complex QSAR models that can predict the toxicity of chemical mixtures that include DCHP, addressing the limitations of single-chemical approaches.

Applying Machine Learning: Utilizing machine learning and artificial intelligence algorithms to analyze large datasets from high-throughput screening, genomics, and biomonitoring to identify novel patterns and predictors of DCHP toxicity. nih.gov

Validation with New Approach Methodologies (NAMs): Validating and calibrating in silico models using data from NAMs, such as high-throughput in vitro assays, organ-on-a-chip technologies, and alternative animal models (e.g., zebrafish), to improve their predictive accuracy and reduce reliance on traditional animal testing. dntb.gov.ua

Q & A

Q. How can DCHP be reliably identified in laboratory settings?

DCHP can be identified using its molecular formula (C₂₀H₂₆O₄), molecular weight (330.42 g/mol), and CAS number (84-61-7). Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) are recommended for verification. Reference standards, like those containing DCHP in methylene chloride or methanol (e.g., 2,000 µg/mL solutions), should be used for calibration .

Q. What are the critical storage and handling precautions for DCHP in laboratory environments?

  • Store in sealed containers in well-ventilated areas away from heat, sunlight, and strong oxidizers .
  • Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and impervious clothing to avoid skin/eye contact .
  • In case of spills, evacuate the area, use absorbents for collection, and flush with water .

Q. What are the primary toxicological endpoints observed in acute DCHP exposure?

Acute exposure may cause respiratory irritation, skin rashes, or eye damage. First-aid measures include rinsing affected areas with water and seeking medical attention. Chronic toxicity studies in rats highlight reproductive tract abnormalities, emphasizing the need for stringent exposure controls .

Advanced Research Questions

Q. How can researchers design experiments to assess DCHP’s endocrine-disrupting effects?

  • In vivo models : Use rodent studies to evaluate testicular development (e.g., reduced Leydig cell regeneration in rats) .
  • Molecular assays : Employ receptor-binding studies (e.g., glucocorticoid receptor antagonism via molecular docking) .
  • Dosage considerations : Administer DCHP orally or via intraperitoneal injection at 100–500 mg/kg/day, monitoring urinary metabolites like mono-cyclohexyl phthalate (MCHP) .

Q. What methodological challenges arise in quantifying DCHP in environmental samples?

  • Matrix interference : Use microextraction by packed sorbent (MEPS) coupled with GC/MS to isolate DCHP from complex matrices like soil or biological fluids .
  • Cross-contamination : Include blanks and internal standards (e.g., deuterated DCHP) to validate results .
  • Detection limits : Optimize ionization parameters (e.g., electron impact mode at 70 eV) for sensitivity down to 1 µg/mL .

Q. How do conflicting findings on DCHP’s reproductive toxicity inform risk assessment?

  • Data contradictions : While Hoshino et al. (2005) reported multi-generational reproductive effects in rats, other studies emphasize dose-dependent thresholds .
  • Risk frameworks : Apply probabilistic models to reconcile discrepancies between precautionary principles (EPA) and quantitative risk assessments (CIR) .

Q. What are the mechanistic insights into DCHP’s interference with steroidogenesis?

DCHP inhibits testosterone synthesis by downregulating steroidogenic enzymes (e.g., 17β-HSD) and disrupting Leydig cell proliferation. Transcriptomic profiling (RNA-seq) and histopathological analysis of testicular tissue are recommended for pathway validation .

Methodological Guidance Tables

Q. Table 1. Analytical Standards for DCHP Detection

Standard SolutionMatrixConcentrationApplicationReference
DCHP in Methylene ChlorideGC/MS Calibration2,000 µg/mLEnvironmental Samples
DCHP-d4 (Deuterated)n-Nonane100 µg/mLIsotope Dilution Analysis

Q. Table 2. Key Parameters in DCHP Toxicity Studies

EndpointModel SystemDose RangeKey FindingsReference
Testicular AtrophySprague-Dawley Rats500 mg/kg/dayReduced Leydig cell count
Glucocorticoid AntagonismHEK293 Cells10–100 µMReceptor binding affinity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.